1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride interacts with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is still under investigation. It is known that tetrahydroisoquinoline (THIQ) based compounds, which include this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully understood yet. It is known that THIQ based compounds have diverse biological activities and their effects can change over time .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being studied. It is known that THIQ based compounds can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-5-carboxamide hydrochloride can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the carboxamide group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with a carboxylic acid group instead of a carboxamide.
Quinocarcin: A more complex isoquinoline derivative with potent antitumor activity. The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9;/h1-3,12H,4-6H2,(H2,11,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDMIKECXSRDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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